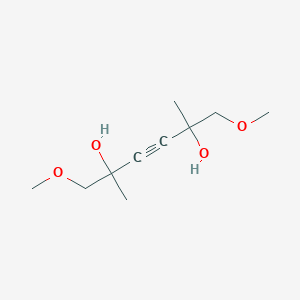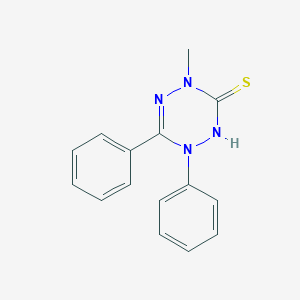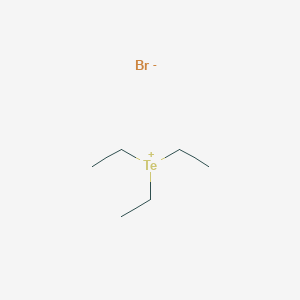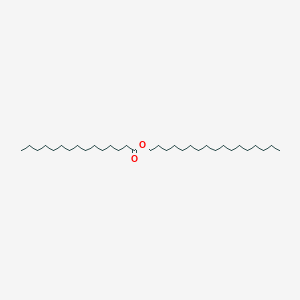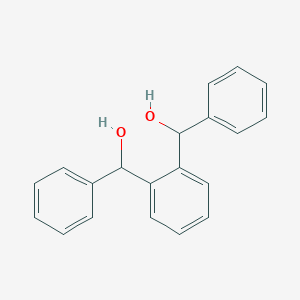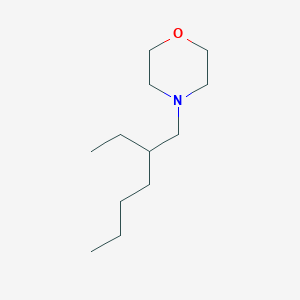
4-(2-Ethylhexyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Ethylhexyl)morpholine is an organic compound that belongs to the morpholine family. Morpholine compounds are characterized by a six-membered ring containing both nitrogen and oxygen atoms. The 4-(2-Ethylhexyl) derivative features an ethylhexyl group attached to the nitrogen atom, which influences its chemical properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethylhexyl)morpholine typically involves the reaction of morpholine with 2-ethylhexyl halides under basic conditions. The reaction can be represented as follows:
Morpholine+2-Ethylhexyl Halide→this compound+Halide Salt
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as potassium carbonate can enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Ethylhexyl)morpholine undergoes various chemical reactions typical of secondary amines, including:
Oxidation: It can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert it back to the parent amine.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and substituted morpholine derivatives.
Applications De Recherche Scientifique
4-(2-Ethylhexyl)morpholine has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of antifungal and antibacterial agents.
Industry: It is employed in the production of surfactants, corrosion inhibitors, and as an intermediate in the manufacture of agrochemicals.
Mécanisme D'action
The mechanism of action of 4-(2-Ethylhexyl)morpholine involves its interaction with molecular targets such as enzymes and receptors. The ethylhexyl group enhances its lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can inhibit enzyme activity or disrupt cellular processes by binding to specific molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine: The parent compound, which lacks the ethylhexyl group.
4-(2-Hydroxyethyl)morpholine: A derivative with a hydroxyethyl group instead of an ethylhexyl group.
4-(2-Methoxyethyl)morpholine: A derivative with a methoxyethyl group.
Uniqueness
4-(2-Ethylhexyl)morpholine is unique due to its enhanced lipophilicity and steric properties conferred by the ethylhexyl group. These characteristics make it more effective in applications requiring membrane penetration and interaction with hydrophobic targets.
Propriétés
Numéro CAS |
39198-80-6 |
|---|---|
Formule moléculaire |
C12H25NO |
Poids moléculaire |
199.33 g/mol |
Nom IUPAC |
4-(2-ethylhexyl)morpholine |
InChI |
InChI=1S/C12H25NO/c1-3-5-6-12(4-2)11-13-7-9-14-10-8-13/h12H,3-11H2,1-2H3 |
Clé InChI |
PLDOUZLGXUWKRT-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CN1CCOCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


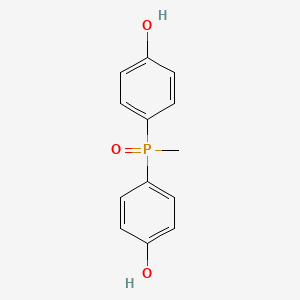
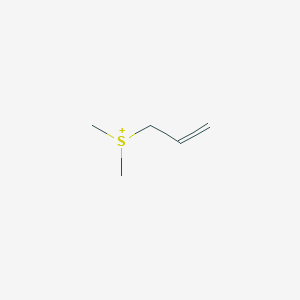

![Bicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene](/img/structure/B14666360.png)



![Copper;[1-carboxy-5-(ethoxycarbonylamino)pentyl]azanide](/img/structure/B14666386.png)
